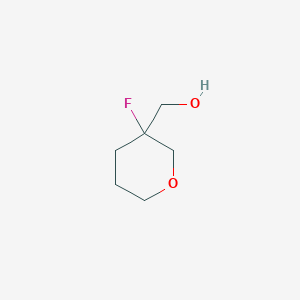

(3-Fluorooxan-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

(3-fluorooxan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKWQZQMDGHKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluorooxan 3 Yl Methanol and Analogues

Strategic Approaches to Fluorinated Oxacyclic Systems

The construction of the fluorinated oxane ring is a key challenge that can be addressed through various strategic cyclization and etherification reactions. These methods often involve the careful orchestration of bond-forming events to control regioselectivity and stereoselectivity.

Intramolecular Cyclization Pathways for Fluorinated Alcohols and Alkenols

Intramolecular cyclization represents a direct and atom-economical approach to forming cyclic ethers. In the context of fluorinated oxanes, this typically involves the cyclization of a fluorinated alcohol or alkenol precursor.

One effective strategy is the acid-catalyzed cyclization of alkenyl alcohols. researchgate.net This method relies on the activation of the double bond by a Brønsted or Lewis acid, followed by nucleophilic attack by the pendant hydroxyl group. The presence of a fluorine atom on the carbon chain can influence the electronics of the double bond and the stability of any charged intermediates, thereby affecting the reaction's feasibility and outcome.

Fluorination-induced intramolecular cyclization is another powerful technique. For instance, the use of a cationic fluorinating agent like Selectfluor can initiate cyclization by attacking an alkene, creating a fluorinated carbocationic intermediate that is then trapped by an internal nucleophile, such as a hydroxyl group. rsc.org This approach simultaneously installs the fluorine atom and constructs the heterocyclic ring in a single, often diastereoselective, step.

Alkoxide Alkylation (Williamson Ether Synthesis) in Fluoroether Preparation

The Williamson ether synthesis is a classic and widely used method for forming ethers from an alkoxide and an organohalide. wikipedia.org This SN2 reaction is highly effective for preparing both symmetrical and asymmetrical ethers and can be adapted for the synthesis of fluorinated cyclic ethers through an intramolecular pathway. wikipedia.orgfluorine1.rufluorine1.rumasterorganicchemistry.comlibretexts.org

The intramolecular Williamson ether synthesis involves a molecule containing both a hydroxyl group and a suitable leaving group (typically a halide or sulfonate ester) in a 1,5- or 1,6-relationship. libretexts.org Treatment with a base deprotonates the alcohol to form an alkoxide, which then displaces the leaving group via an intramolecular SN2 reaction to form the oxane ring. masterorganicchemistry.comlibretexts.org

For the synthesis of (3-Fluorooxan-3-yl)methanol analogues, the starting material would be a fluorinated diol that is selectively monofunctionalized with a good leaving group. The reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon bearing the leaving group. libretexts.org The rate of ring formation is influenced by ring size, with five- and six-membered rings forming most rapidly. libretexts.org

| Reactants | Conditions | Product | Key Features |

| Fluorinated halo-alcohol | Base (e.g., NaH) | Fluorinated Oxane | Intramolecular S |

| Fluorinated diol, tosyl chloride, then base | Stepwise reaction | Fluorinated Oxane | In-situ formation of leaving group |

| Polyfluoroalkanol alcoholate, allyl halide | Anhydrous solvent, heat | Allyl ether of polyfluoroalkanol | Classic intermolecular Williamson fluorine1.ru |

Mitsunobu Reaction for Stereoselective Cyclodehydration of Fluorinated Diols

The Mitsunobu reaction provides a powerful and mild method for the dehydrative condensation of an alcohol and an acidic pronucleophile, facilitated by a phosphine (B1218219) and an azodicarboxylate. thieme-connect.comnih.gov It is particularly valuable for the synthesis of cyclic ethers from diols, including fluorinated analogues, via an intramolecular cyclodehydration process. thieme-connect.comepa.govresearchgate.net

This reaction typically proceeds with a clean inversion of stereochemistry at the secondary alcohol center, making it a highly stereoselective method. thieme-connect.comnih.gov The cyclodehydration of fluorinated diols under Mitsunobu conditions has been shown to be an efficient route to trifluoromethylated cyclic ethers of varying ring sizes (3-7 membered rings). thieme-connect.com The reaction is tolerant of both primary and secondary alcohols. thieme-connect.com

The mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, followed by an intramolecular SN2 attack by the other hydroxyl group to close the ring. The choice of phosphine can sometimes influence the stereochemical outcome, although in many fluorinated diol cyclizations, inversion is consistently observed. thieme-connect.com

| Diol Substrate | Reagents | Product | Yield | Reference |

| Fluorinated Diol | PPh₃, DIAD | Trifluoromethylated Cyclic Ether | Moderate to Good | thieme-connect.com |

| Chiral Secondary Diol | PPh₃, DEAD | Cyclic Ether with Inverted Stereocenter | High | nih.gov |

Utilization of Epoxide Intermediates in Fluorooxane Construction, including fluorolytic ring-opening

Epoxides are versatile three-membered ring intermediates that can be used to construct larger heterocyclic systems. youtube.comyoutube.com Their high ring strain makes them susceptible to ring-opening by various nucleophiles, a reaction that can be exploited for the synthesis of functionalized oxanes. youtube.comarkat-usa.org

One strategy involves the ring-opening of an epoxide with a carbon nucleophile that also contains a masked hydroxyl group. Subsequent chemical steps can then be used to unmask the alcohol and perform an intramolecular cyclization to form the oxane ring.

More directly relevant to fluorinated systems is the fluorolytic ring-opening of epoxides. nih.gov This reaction introduces a fluorine atom and a hydroxyl group in a 1,2-relationship. A variety of fluoride (B91410) sources can be used, including HF-pyridine, Et₃N·3HF, and newer reagents like Deoxofluor and XtalFluor-E. nih.gov The regio- and stereoselectivity of the ring-opening depend on the substrate and the reaction conditions (SN1 vs. SN2 character). researchgate.net For example, under acidic conditions, the nucleophilic fluoride will typically attack the more substituted carbon of the epoxide. youtube.com

This fluorohydrin product can then serve as a key intermediate. For instance, the newly introduced hydroxyl group could be converted into a leaving group, followed by intramolecular displacement by another hydroxyl group present in the molecule to form the oxane ring. Alternatively, a difunctional starting material containing an epoxide and an alcohol can undergo intramolecular ring-opening to directly form a hydroxyl-substituted oxane.

| Epoxide Substrate | Fluoride Source | Key Outcome | Reference |

| meso-Epoxide | Benzoyl fluoride, dual-catalyst system | Enantioselective ring-opening | ucla.edu |

| Functionalized cycloalkane-fused oxirane | XtalFluor-E or Deoxofluor | Regioselective fluoride opening | nih.gov |

| Sterically hindered epoxide | [¹⁸F]FeF species | Radiosynthesis of fluorohydrins | nih.gov |

Prins Cyclization in Fluorinated Tetrahydropyran (B127337) Synthesis

The Prins cyclization is a powerful reaction for the synthesis of tetrahydropyran (oxane) rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.govorganic-chemistry.org The reaction proceeds through a key oxocarbenium ion intermediate, which is trapped by the alkene in an intramolecular fashion. nih.gov

This methodology has been successfully adapted for the synthesis of 4-fluorinated tetrahydropyran derivatives. thieme-connect.com In this variant, ionic liquid hydrogen fluoride (HF) salts can serve as the reaction medium, catalyst, and fluorine source. researchgate.net The reaction of homoallylic alcohols with various aldehydes in these HF salts affords the corresponding 4-fluorinated tetrahydropyrans in excellent yields and often with high stereoselectivity, exclusively forming the cis isomer in many cases. researchgate.net The trapping of the intermediate carbocation by the fluoride ion is a key step in this transformation.

The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the starting alkene and the reaction conditions, making it a valuable tool for the stereoselective synthesis of substituted oxanes. nih.gov

Fluorination Techniques for Oxane Scaffolds

Direct fluorination of a pre-formed oxane scaffold is an alternative strategy for accessing compounds like this compound. The choice of fluorinating agent is critical and depends on the desired position of the fluorine atom and the functional groups present on the oxane ring.

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are commonly used to introduce fluorine onto electron-rich positions of a molecule. For an oxane scaffold, this might involve the fluorination of an enol ether derivative or a position activated by an adjacent functional group.

Nucleophilic fluorination typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, or halide) with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). This SN2 reaction is a reliable method for introducing fluorine with inversion of stereochemistry. For example, a hydroxyl group on the oxane ring at the 3-position could be converted to a tosylate and then displaced by fluoride to install the desired fluorine atom.

Recent advances have also focused on late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence. a-star.edu.sg This is particularly valuable in medicinal chemistry for the rapid generation of analogues. These methods often utilize transition-metal-catalyzed C-H activation to directly convert a C-H bond to a C-F bond. chimia.chresearchgate.net

Direct Fluorination of Oxane Precursors

Direct fluorination of C-H bonds in oxane precursors presents a direct route to fluorinated cyclic ethers. This approach, while conceptually straightforward, often requires careful control of reactivity to achieve selectivity. Electrophilic fluorinating reagents are commonly employed for this purpose. For instance, the direct fluorination of 3,5-disubstituted isoxazoles at the C-4 position has been achieved using N-fluorobenzenesulfonimide (NFSI) with yields up to 75%. academie-sciences.fr This method has been successfully applied on a gram-scale, demonstrating its potential for producing significant quantities of fluorinated heterocycles. academie-sciences.fr While not a direct example of oxane fluorination, this methodology highlights the potential of using powerful electrophilic fluorinating agents for the direct introduction of fluorine into heterocyclic systems. The choice of the fluorinating agent and reaction conditions is critical to overcoming the challenges of C-H bond activation and achieving regioselectivity.

Table 1: Direct Fluorination of 3,5-Disubstituted Isoxazoles with NFSI

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-(1,3-dioxan-2-yl)-3-phenylisoxazole | 4-fluoro-5-(1,3-dioxan-2-yl)-3-phenylisoxazole | 47 |

| 2 | 3-(4-chlorophenyl)-5-(1,3-dioxan-2-yl)isoxazole | 3-(4-chlorophenyl)-4-fluoro-5-(1,3-dioxan-2-yl)isoxazole | 60 |

| 3 | 3-(4-methoxyphenyl)-5-(1,3-dioxan-2-yl)isoxazole | 4-fluoro-3-(4-methoxyphenyl)-5-(1,3-dioxan-2-yl)isoxazole | 75 |

| 4 | 5-(1,3-dioxan-2-yl)-3-(naphthalen-2-yl)isoxazole | 4-fluoro-5-(1,3-dioxan-2-yl)-3-(naphthalen-2-yl)isoxazole | 55 |

| 5 | 3-(n-butyl)-5-(1,3-dioxan-2-yl)isoxazole | 3-(n-butyl)-4-fluoro-5-(1,3-dioxan-2-yl)isoxazole | 30 |

Data sourced from direct fluorination studies of isoxazole (B147169) derivatives. academie-sciences.fr

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a widely used method for the synthesis of organofluorine compounds, involving the displacement of a leaving group by a fluoride ion. sigmaaldrich.comacsgcipr.org Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as ammonium (B1175870) fluorides such as tetrabutylammonium fluoride (TBAF). acsgcipr.orgthieme-connect.de The reactivity of these reagents can be enhanced through the use of crown ethers or by employing them in their anhydrous forms. acsgcipr.orgthieme-connect.de

For the synthesis of this compound and its analogues, a suitable precursor would be an oxane with a good leaving group, such as a tosylate or mesylate, at the C-3 position. The reaction proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the reaction center. organic-chemistry.org The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide generally favoring the reaction. acsgcipr.org Microwave irradiation has been shown to accelerate nucleophilic fluorination reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org

Table 2: Common Nucleophilic Fluorinating Reagents and Conditions

| Reagent | Typical Substrates | Conditions | Key Features |

|---|---|---|---|

| KF | Alkyl halides, sulfonates | High temperatures, polar aprotic solvents, often with phase-transfer catalysts | Cost-effective, readily available |

| CsF | Alkyl halides, sulfonates | Milder conditions than KF | Higher reactivity than KF |

| TBAF | Alkyl halides, sulfonates, silyl (B83357) ethers | Anhydrous conditions are often required for high reactivity | Soluble in organic solvents, high reactivity |

| Et(_3)N·3HF | Epoxides, alkyl mesylates | Microwave irradiation | Convenient source of HF |

Information compiled from various sources on nucleophilic fluorination. acsgcipr.orgthieme-connect.deorganic-chemistry.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This approach is particularly useful for the fluorination of electron-rich substrates such as enol ethers or enamines. alfa-chemistry.com For the synthesis of 3-fluorooxanes, an enol ether precursor derived from the corresponding oxan-3-one could be a suitable substrate.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety. wikipedia.orgdur.ac.uk Selectfluor® (F-TEDA-BF(_4)) and N-fluorobenzenesulfonimide (NFSI) are widely used examples. wikipedia.orgalfa-chemistry.com These reagents are known for their high thermal stability and broad applicability in fluorinating a range of organic compounds, including carbonyl compounds and aromatic rings. alfa-chemistry.com The reaction mechanism is thought to proceed through either an S(_N)2 or a single-electron transfer (SET) pathway. wikipedia.org Enantioselective electrophilic fluorination can be achieved using chiral fluorinating agents, often derived from cinchona alkaloids. wikipedia.org

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Key Applications |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, enol ethers, aromatic compounds |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, carbanions, aromatic compounds |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of Grignard reagents and organolithiums |

A summary of commonly used electrophilic fluorinating agents. wikipedia.orgalfa-chemistry.com

Radical Hydrofluorination Approaches to Fluorinated Cyclic Systems

Radical hydrofluorination of alkenes offers a powerful method for the synthesis of fluoroalkanes. A notable advancement in this area is the Fe(III)/NaBH(_4)-mediated free radical hydrofluorination of unactivated alkenes. organic-chemistry.orgnih.gov This method utilizes Selectfluor as the fluorine source and proceeds under mild conditions, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov The reaction follows Markovnikov's rule, with the fluorine atom adding to the more substituted carbon of the double bond. organic-chemistry.orgnih.gov

For the synthesis of 3-fluorooxanes, this methodology could be applied to a precursor containing a double bond within the oxane ring, such as a dihydropyran derivative. The reaction is typically fast, often completing within minutes at 0 °C in a mixture of acetonitrile and water. nih.gov The mechanism involves a free radical pathway, avoiding the formation of carbocation intermediates. organic-chemistry.org This approach is advantageous as it avoids the use of harsh reagents like HF/pyridine. organic-chemistry.org

Geminal Difluorination Strategies and their Relevance to Fluorooxanes

Construction of gem-Difluoroalkyl Moieties via Fluorine-Containing Building Blocks

The introduction of a gem-difluoroalkyl group can significantly impact the properties of a molecule. enamine.net One common strategy for constructing such moieties is through the use of fluorine-containing building blocks. nih.gov Gem-difluoroalkenes are versatile building blocks that can be prepared through various methods, including Wittig-type difluoromethylenation and β-fluoride elimination from trifluoromethyl compounds. nih.govnih.gov These alkenes can then undergo a range of selective functionalization reactions. nih.gov

For the synthesis of gem-difluorinated oxanes, a cobalt-catalyzed C-H oxidation/gem-difluorination cascade reaction of cyclic ethers with difluoroenoxysilanes has been reported. nih.gov This method provides a direct route to gem-difluorinated analogues of cyclic ethers in moderate to high yields. nih.gov Another approach involves the use of gem-difluorinated cycloalkyl building blocks, which can be incorporated into larger molecules through cross-coupling reactions. acs.org

Difluorocarbene-Mediated C-O Bond Cleavage for Difluoromethyl Ether Formation

Difluorocarbene (:CF(_2)) is a highly reactive intermediate that can be used for the synthesis of various organofluorine compounds. thieme-connect.com It can be generated from a variety of precursors, including trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and halodifluoromethane. thieme-connect.comtsukuba.ac.jp An interesting application of difluorocarbene is its ability to mediate the C-O bond cleavage of cyclic ethers to form difluoromethyl ethers. chinesechemsoc.orgacs.org

This deconstructive difunctionalization of cyclic ethers proceeds under mild conditions and demonstrates high efficiency and a broad substrate scope. chinesechemsoc.org The proposed mechanism involves the trapping of difluorocarbene by the oxygen atom of the cyclic ether to form an oxonium ylide, which then undergoes C-O bond cleavage. acs.org This methodology provides a novel route to difluoromethyl ethers and has potential applications in the late-stage modification of complex molecules. chinesechemsoc.org

Table 4: Precursors for Difluorocarbene Generation

| Precursor | Reagent/Conditions | Notes |

|---|---|---|

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Catalytic fluoride ion | Releases difluorocarbene under mild conditions |

| Chlorodifluoromethane | Strong base | Requires strongly basic conditions |

| Bromodifluoromethane | Strong base | Requires strongly basic conditions |

| Fluoroform | Strong base, long reaction time | Less compatible with base-sensitive functional groups |

A summary of common difluorocarbene precursors and generation methods. thieme-connect.comtsukuba.ac.jp

Chemo- and Stereoselective Synthesis of this compound Isomers

The introduction of a fluorine atom at a quaternary stereocenter, particularly adjacent to a hydroxymethyl group within a tetrahydropyran ring, presents a formidable challenge in synthetic organic chemistry. The synthesis of specific isomers of this compound requires precise control over both chemoselectivity (differentiation of functional groups) and stereoselectivity (spatial arrangement of atoms). Modern synthetic methodologies have begun to address these challenges through the development of sophisticated catalytic systems and strategic reaction pathways. This section details the advanced chemo- and stereoselective approaches for the synthesis of various isomers of this compound.

The primary strategies for accessing stereoisomers of this compound involve either the stereoselective fluorination of a pre-existing 3-(hydroxymethyl)tetrahydropyran precursor or the construction of the fluorinated tetrahydropyran ring through a stereocontrolled cyclization reaction. Each approach offers distinct advantages and challenges in achieving the desired isomeric purity.

A plausible and widely explored method involves the diastereoselective fluorination of a chiral, non-racemic alcohol precursor. In this approach, the resident stereocenter of the precursor can direct the facial selectivity of the fluorinating agent. The choice of fluorinating agent and catalyst is critical in achieving high diastereoselectivity. Electrophilic fluorinating reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are commonly employed in conjunction with transition metal catalysts or organocatalysts.

For instance, the synthesis could commence from a known chiral building block, such as a derivative of a carbohydrate, to establish the stereochemistry of the tetrahydropyran ring. An intermediate, such as a 3-substituted-3-(hydroxymethyl)tetrahydropyran derivative with an enol ether or a silyl enol ether functionality at the C2-C3 position, could be a key substrate for diastereoselective fluorination. The directing effect of the hydroxymethyl group (or a protected form thereof) can influence the trajectory of the incoming electrophilic fluorine, leading to the preferential formation of one diastereomer.

The table below illustrates hypothetical results for the diastereoselective fluorination of a protected (3-hydroxymethyl)tetrahydropyran derivative using different catalytic systems. The data is based on typical outcomes for similar fluorination reactions reported in the literature.

| Entry | Fluorinating Agent | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Selectfluor® | Pd(OAc)₂ / BINAP | THF | 0 | 75 | 85:15 |

| 2 | NFSI | Cu(OTf)₂ / Box | CH₂Cl₂ | -20 | 82 | 90:10 |

| 3 | Selectfluor® | Chiral Phosphoric Acid | Toluene | -40 | 88 | >95:5 |

| 4 | NFSI | Proline | DMSO | 25 | 65 | 70:30 |

Alternatively, a fluoro-Prins cyclization reaction offers a powerful method for the diastereoselective synthesis of fluorinated tetrahydropyrans. nih.govacs.org This reaction involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a fluoride source. While this typically yields 4-fluorotetrahydropyrans, modifications to the starting materials could potentially lead to the desired 3-fluoro isomers.

Enantioselective synthesis of a specific isomer of this compound requires the use of chiral catalysts or reagents to differentiate between enantiotopic faces of a prochiral substrate. An effective strategy would be the asymmetric fluorination of a prochiral enolate derived from a 3-oxotetrahydropyran precursor. The subsequent reduction of the ketone would then yield the desired hydroxymethyl group.

The following table presents plausible data for the enantioselective fluorination of a 3-oxotetrahydropyran derivative, followed by stereoselective reduction.

| Entry | Fluorination Catalyst | Fluorinating Agent | e.e. (%) of Fluoro-ketone | Reduction Conditions | d.r. of Diol |

| 1 | (R)-BINOL-TiCl₂ | Selectfluor® | 92 | NaBH₄ | 80:20 |

| 2 | Cinchona Alkaloid | NFSI | 88 | L-Selectride® | >95:5 |

| 3 | Chiral N,N'-Dioxide-Ni(II) | Selectfluor® | 95 | K-Selectride® | 92:8 |

| 4 | (S)-Proline | NFSI | 75 | LiAlH₄ | 60:40 |

Chemical Reactivity and Mechanistic Aspects of 3 Fluorooxan 3 Yl Methanol Transformations

Reactivity Profiles of the Hydroxyl Moiety in Fluorinated Oxanes

The hydroxyl group is a versatile functional handle, and its reactivity in the context of a fluorinated oxane ring is of significant interest for the synthesis of more complex molecules.

Functional Group Interconversions of the Primary Alcohol

The primary alcohol of (3-Fluorooxan-3-yl)methanol can undergo various functional group interconversions, a cornerstone of synthetic organic chemistry. fiveable.mewikipedia.org These transformations allow for the conversion of the hydroxyl group into other functionalities, expanding the synthetic utility of the parent molecule.

Common interconversions include oxidation of the primary alcohol to an aldehyde or a carboxylic acid. imperial.ac.uk Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically employed for the synthesis of the aldehyde, while stronger oxidants such as Jones reagent can produce the carboxylic acid. imperial.ac.uk Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. sinica.edu.tw This activation allows for the introduction of a wide range of nucleophiles, including halides, azides, and cyanides. ub.edu

The presence of the fluorine atom at the C3 position can influence the rate and outcome of these reactions due to its strong electron-withdrawing nature. This can affect the acidity of the proton and the stability of any charged intermediates.

Esterification and Etherification Reactions

Esterification: The formation of esters from alcohols is a fundamental reaction in organic synthesis. libretexts.orgresearchgate.net The esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.netyoutube.com Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields and milder reaction conditions. libretexts.org

The reactivity of fluorinated alcohols in esterification reactions can be influenced by the position of the fluorine atom. While direct esterification of some fluorinated alcohols can be challenging, methods using reagents like XtalFluor-E have been developed to facilitate this transformation with a broad range of carboxylic acids. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. masterorganicchemistry.com The choice of a strong base, such as sodium hydride (NaH), is crucial for the formation of the alkoxide. libretexts.org Given that this is an SN2 reaction, it is most effective with primary alkyl halides. masterorganicchemistry.com

Another method for ether synthesis is the acid-catalyzed dehydration of alcohols, although this is generally more suitable for the preparation of symmetrical ethers from primary alcohols. libretexts.orglibretexts.org

Ring Transformations and C-O Bond Modifications of the Oxane Core

The oxane ring, while generally stable, can undergo transformations that modify its structure, particularly when activated by substituents like fluorine.

Ring-Opening Reactions of Fluorooxanes

The presence of a fluorine atom can facilitate the ring-opening of the oxane moiety under certain conditions. These reactions are often promoted by Lewis acids or strong nucleophiles. arkat-usa.org The ring-opening of epoxides, which are three-membered cyclic ethers, is a well-studied process that can be promoted by fluorinated alcohols. arkat-usa.org For larger rings like oxanes, ring-opening is less common but can be induced. acs.org For instance, the treatment of certain bicyclic azaarenes with electrophilic fluorinating agents can lead to fluorination followed by a ring-opening reaction. researchgate.net The mechanism of these reactions can be complex, proceeding through cationic intermediates and being highly dependent on the substrate and reaction conditions. mdpi.com In some cases, the ring-opening of fluorinated heterocycles can be achieved with high regio- and stereoselectivity. beilstein-journals.org

Oxidative Difunctionalization of Cyclic Ethers

A modern approach to functionalizing cyclic ethers is through oxidative difunctionalization. This strategy allows for the simultaneous introduction of two new functional groups across the ether ring. For example, a cobalt-catalyzed system has been developed for the oxidative difunctionalization of cyclic ethers, including tetrahydropyran (B127337), with amines and ethyl trifluoropyruvate. acs.orgnih.govacs.org This method constructs novel fluorinated γ-amino acid esters under mild conditions. acs.orgnih.gov The reaction proceeds with the introduction of substituents at the α- and β-positions of the cyclic ether, often with exclusive trans selectivity. acs.org This transformation highlights a practical way to create complex fluorinated molecules from simple cyclic ether starting materials. acs.orgnih.gov

Strategies for Fluorine-Retentive Functionalization of Related Fluorinated Olefins

While not directly involving this compound, the functionalization of related fluorinated cyclic olefins is highly relevant as these can be precursors or synthetic equivalents. A significant challenge in the chemistry of fluorinated alkenes is the propensity for β-fluoride elimination. researchgate.net Therefore, developing "fluorine-retentive" strategies is crucial.

Such strategies include electrophilic, nucleophilic, radical, and transition-metal-catalyzed approaches. nih.govnih.gov Radical additions to gem-difluoroalkenes, for instance, can proceed by adding a radical to the difluorinated carbon, forming a β,β-difluororadical that is stable against the elimination of a fluorine radical. nih.gov Transition metal-catalyzed reactions have also been developed to functionalize gem-difluoroalkenes while retaining the fluorine atoms, although many methods still lead to C-F bond functionalization. researchgate.net These fluorine-retentive methods are critical for synthesizing difluoromethylene-containing products, which are valuable in medicinal chemistry. researchgate.net

Interactive Data Tables

Table 1: Functional Group Interconversions of Primary Alcohols

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Oxidation | PCC, Swern Oxidation | Aldehyde | imperial.ac.uk |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | imperial.ac.uk |

| Sulfonylation | TsCl, py; MsCl, Et₃N | Tosylate, Mesylate | sinica.edu.tw |

| Halogenation | PBr₃, SOCl₂ | Alkyl Bromide, Alkyl Chloride | sinica.edu.tw |

Table 2: Ring-Opening Reactions of Cyclic Ethers

| Substrate Type | Reagent(s) | Key Transformation | Reference(s) |

| Epoxides | Carbon Nucleophiles, Fluorinated Alcohol (promoter) | C-C bond formation | arkat-usa.org |

| Bicyclic Azaarenes | Electrophilic Fluorinating Agent | Fluorination and Ring-Opening | researchgate.net |

| Isoxazoles | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Ring-Opening to α-fluorocyanoketones | researchgate.net |

Influence of Fluorine on Reaction Pathways and Selectivity

The presence of a fluorine atom at the C3 position of the oxane ring in this compound introduces strong electronic and steric effects that dictate the pathways and selectivity of its reactions. The primary influence of the fluorine atom is its strong electron-withdrawing inductive effect, which polarizes the adjacent C-F and C-C bonds. This polarization can significantly affect the reactivity of the molecule in several ways.

One of the most notable effects of the fluorine substituent is observed in nucleophilic substitution reactions at adjacent carbon atoms. For instance, in reactions involving the formation of an oxocarbenium ion intermediate, the fluorine atom's poor ability to donate electron density via hyperconjugation plays a crucial role in determining the stereochemical outcome. Recent studies on related fluorine-substituted tetrahydropyran acetals have shown a high propensity for the formation of 1,2-cis products in nucleophilic substitution reactions. acs.org This is in stark contrast to analogous chlorine- or bromine-substituted systems, which predominantly yield 1,2-trans products. acs.org This stereochemical preference is attributed to the conformational bias of the intermediate oxocarbenium ion, where the fluorine atom favors an equatorial position to minimize unfavorable electronic interactions. acs.org Nucleophilic attack then preferentially occurs from the axial face, leading to the cis product.

The reactivity of the hydroxymethyl group in this compound is also influenced by the C3-fluorine substituent. The electron-withdrawing nature of the fluorine atom can modulate the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. This can have implications for reactions such as esterification and etherification.

The selectivity of reactions involving this compound can be summarized as follows:

| Reaction Type | Expected Selectivity | Rationale |

| Nucleophilic substitution at C2 or C4 | High 1,2-cis diastereoselectivity | Fluorine's poor hyperconjugative ability favors an equatorial oxocarbenium ion intermediate. |

| Reactions at the hydroxymethyl group | Modulated reactivity | The inductive effect of fluorine influences the electronic properties of the hydroxyl group. |

It is important to note that while these predictions are based on sound chemical principles and studies of related systems, the specific outcomes for this compound would require experimental verification.

Applications in Advanced Organic Synthesis and Materials Science

Roles in Specialized Chemical Areas

The unique structural characteristics of (3-Fluorooxan-3-yl)methanol, which combine a polar hydroxyl group with a fluorinated heterocyclic core, position it as a molecule of significant interest in various specialized fields of chemistry. The presence of the fluorine atom and the oxane ring imparts specific properties that are highly sought after in advanced materials. This section explores its emerging applications in polymer chemistry and its potential contributions to electrolyte development for energy storage devices.

Emerging Applications in Polymer Chemistry

While direct polymerization studies of this compound are not extensively documented in publicly available literature, its structure is analogous to other fluorinated monomers that have been successfully polymerized to create high-performance materials. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. acs.org The incorporation of fluorine into a polymer backbone or its side chains can significantly enhance these characteristics. acs.org

This compound, with its primary alcohol functionality, can theoretically act as a monomer in several polymerization reactions. For instance, it could be a precursor to fluorinated acrylates or methacrylates, which can then undergo radical polymerization. Research has demonstrated the synthesis and polymerization of novel fluoroalkyl 2-trifluoromethylacrylates that contain a tetrahydrofuran (B95107) moiety, a structure related to the oxane ring of this compound. researchgate.net These polymerizations can yield polymers with high molecular weights. researchgate.net Similarly, fluorinated oxetane (B1205548) monomers have been synthesized and used in cationic photopolymerization, resulting in polymers with low glass transition temperatures, enhanced thermal stability, and hydrophobic surfaces. researchgate.net

The synthesis of fluorinated polyurethanes is another area where this compound could serve as a valuable building block. mdpi.com The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages. By incorporating the fluorooxane moiety into the polyurethane backbone, it is possible to develop new coatings and elastomers with enhanced durability and specific surface properties.

The potential advantages of using this compound as a monomer are summarized in the table below, based on the known properties of similar fluorinated polymers.

| Potential Polymer Type | Key Monomer Functionality | Anticipated Polymer Properties |

| Polyacrylates/Polymethacrylates | Esterification of the hydroxyl group | High thermal stability, hydrophobicity, low refractive index |

| Polyurethanes | Reaction of the hydroxyl group with isocyanates | Chemical resistance, tailored surface energy, flexibility |

| Polyesters | Polycondensation with dicarboxylic acids | Enhanced thermal and chemical stability |

| Polyethers | Ring-opening polymerization (if derivatized) | Increased flexibility, good solvent resistance |

It is important to note that the synthesis and polymerization of monomers derived from this compound would require careful optimization of reaction conditions, as the presence of the fluorine atom can influence the reactivity of the nearby functional groups.

Contributions to Electrolyte Development

The field of energy storage, particularly lithium-ion and lithium-sulfur batteries, is constantly seeking new electrolyte formulations to improve safety, longevity, and performance. Partially fluorinated ethers have emerged as a promising class of co-solvents or additives in electrolytes. researchgate.net The introduction of fluorine into ether molecules can lead to higher oxidative stability and better compatibility with high-voltage cathodes. nih.gov

This compound shares structural features with fluorinated ethers that have shown beneficial effects in battery electrolytes. The C-F bond is highly polarized, which can influence the solvation of lithium ions and contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A stable SEI is crucial for preventing dendrite growth and improving the cycling efficiency of lithium metal anodes. google.com

Research on fluorinated ethers like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) has demonstrated their ability to suppress the polysulfide shuttle effect in Li-S batteries by modifying the electrode surfaces. researchgate.netfrontiersin.org This leads to improved reversible capacity and cycling stability. researchgate.net The design of monofluorinated ethers has also been shown to provide a good balance of high ionic conductivity and oxidative stability, which is essential for fast-charging and low-temperature performance of lithium metal batteries. nih.gov

Given these findings, this compound could potentially contribute to electrolyte formulations in the following ways:

As a co-solvent: Its fluorinated oxane structure could enhance the electrochemical stability window of the electrolyte.

As an additive: Even in small amounts, it could participate in the formation of a robust SEI layer on the anode.

For improved safety: The presence of fluorine can reduce the flammability of the electrolyte.

The table below outlines the potential impact of using this compound or its derivatives in battery electrolytes, drawing parallels from existing research on similar compounds.

| Potential Role | Mechanism of Action | Expected Improvement in Battery Performance |

| Co-solvent | Enhanced oxidative stability, modification of Li+ solvation shell | Higher cell voltage, improved cycle life |

| SEI-forming additive | Formation of a stable, LiF-containing SEI on the anode | Increased coulombic efficiency, suppression of dendrite growth |

| Electrolyte for Li-S batteries | Suppression of polysulfide dissolution and shuttle effect | Higher capacity retention, improved efficiency |

The hydroxyl group of this compound is a reactive site that would likely need to be derivatized, for example, by converting it to an ether, to ensure stability within the highly reducing and oxidizing environment of a battery. Further research is necessary to synthesize appropriate derivatives and evaluate their electrochemical properties.

Theoretical and Computational Studies of 3 Fluorooxan 3 Yl Methanol and Fluorinated Cyclic Ethers

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and conformational preferences of molecules like (3-Fluorooxan-3-yl)methanol. The presence of a fluorine atom at the C3 position, adjacent to a stereocenter, introduces significant conformational constraints and stereoelectronic effects, such as the gauche effect, which influences the stability of different conformers.

For the closely related compound, 3-fluorotetrahydropyran, computational studies have shown that the chair conformation is the most stable. The orientation of the fluorine atom, either axial or equatorial, has a profound impact on the molecule's geometry and energy. In the case of this compound, the additional hydroxymethyl group at the C3 position introduces further complexity due to potential intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen or the fluorine atom.

A detailed conformational analysis of this compound would involve rotating the C-C and C-O bonds of the hydroxymethyl group to identify all possible low-energy conformers. The relative energies of these conformers can be calculated to determine the most stable structures.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of an Analogous 3-Fluorotetrahydropyran Derivative

| Parameter | Value (Calculated) |

| C2-C3-F Bond Angle | 109.5° |

| C4-C3-F Bond Angle | 108.7° |

| O1-C2-C3-F Dihedral Angle | -65.2° (gauche) |

| C3-C4-C5-C6 Dihedral Angle | 55.8° |

| C-F Bond Length | 1.40 Å |

| C-O (ring) Bond Length | 1.43 Å |

Note: The data presented is based on calculations for 3-fluorotetrahydropyran-4-one, a structural analog of this compound. The values provide an estimation of the expected geometric parameters.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For fluorinated cyclic ethers, understanding the mechanisms of key transformations, such as nucleophilic substitution or ring-opening reactions, is crucial for their synthetic application.

For instance, the reaction of a nucleophile with this compound could proceed via different pathways, depending on the nature of the nucleophile and the reaction conditions. Computational studies can help to determine the activation energies for each possible pathway, identifying the most likely mechanism. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of such reactions by altering the electron density and steric accessibility of the adjacent carbon atoms.

A theoretical investigation into the nucleophilic substitution at the C3 position would involve locating the transition state structures for both SN1 and SN2 pathways. The calculated energy barriers would reveal the preferred mechanism.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction on a 3-Fluorotetrahydropyran Model

| Reaction Pathway | Activation Energy (kcal/mol) |

| SN2 (Axial Attack) | 25.8 |

| SN2 (Equatorial Attack) | 30.2 |

| SN1 (Formation of Oxocarbenium Ion) | 35.5 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

Prediction of Reactivity and Selectivity in Fluorooxane Transformations

Computational chemistry allows for the prediction of reactivity and selectivity in chemical transformations. By calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, it is possible to identify the most reactive sites in a molecule.

For this compound, the electron-withdrawing nature of the fluorine atom is expected to make the C3 position more electrophilic and susceptible to nucleophilic attack. Computational models can quantify this effect and predict how it would influence the outcome of a reaction. Furthermore, the stereochemistry of the molecule can be correlated with the selectivity of certain reactions. For example, the facial selectivity of an addition to a carbonyl group in a related fluorinated oxane can be rationalized by analyzing the steric and electronic environment around the reaction center.

Spectroscopic Analysis through Computational Approaches

Computational methods are widely used to predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

The calculation of 1H, 13C, and 19F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of experimental spectra. Discrepancies between calculated and experimental values can often be resolved by considering different conformers and their Boltzmann-weighted average. Similarly, computed IR spectra can help to identify characteristic vibrational modes associated with the C-F bond and other functional groups in the molecule.

Table 3: Predicted vs. Experimental 19F NMR Chemical Shift for a Fluorinated Cyclic Ether Analog

| Compound | Predicted 19F Chemical Shift (ppm) | Experimental 19F Chemical Shift (ppm) |

| 3-Fluorotetrahydropyran | -185.2 | -184.5 |

Note: The predicted value is based on a DFT calculation and provides a close approximation to the experimental observation.

In silico Design of Novel Fluorinated Building Blocks

The insights gained from theoretical and computational studies can be leveraged for the in silico design of new fluorinated building blocks with desired properties. By systematically modifying the structure of this compound, for example, by introducing different substituents or altering the position of the fluorine atom, it is possible to screen a large number of virtual compounds for their potential utility.

This computational screening can assess properties such as conformational stability, reactivity, and potential for biological activity. For instance, by calculating parameters like lipophilicity (logP) and polar surface area (PSA) for a library of virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising drug-like properties. This rational, computer-aided approach can significantly accelerate the discovery and development of new fluorinated molecules for a wide range of applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.